molecular formula C12H7FeN3O6S B3050107 iron(2+);5-nitro-1,10-phenanthroline;sulfate CAS No. 23700-19-8

iron(2+);5-nitro-1,10-phenanthroline;sulfate

Cat. No.: B3050107
CAS No.: 23700-19-8
M. Wt: 377.11 g/mol
InChI Key: UCFLPRGRCZHMPO-UHFFFAOYSA-L
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Description

Iron(2+);5-nitro-1,10-phenanthroline;sulfate is a coordination compound that consists of iron(II) ions complexed with 5-nitro-1,10-phenanthroline and sulfate ions. This compound is known for its vibrant color and its applications in various fields, including analytical chemistry and redox titrations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iron(2+);5-nitro-1,10-phenanthroline;sulfate typically involves the reaction of iron(II) sulfate with 5-nitro-1,10-phenanthroline in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general procedure includes:

Industrial Production Methods

In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and concentration are common practices .

Chemical Reactions Analysis

Types of Reactions

Iron(2+);5-nitro-1,10-phenanthroline;sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Iron(2+);5-nitro-1,10-phenanthroline;sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of iron(2+);5-nitro-1,10-phenanthroline;sulfate involves several pathways:

Properties

CAS No.

23700-19-8

Molecular Formula

C12H7FeN3O6S

Molecular Weight

377.11 g/mol

IUPAC Name

iron(2+);5-nitro-1,10-phenanthroline;sulfate

InChI

InChI=1S/C12H7N3O2.Fe.H2O4S/c16-15(17)10-7-8-3-1-5-13-11(8)12-9(10)4-2-6-14-12;;1-5(2,3)4/h1-7H;;(H2,1,2,3,4)/q;+2;/p-2

InChI Key

UCFLPRGRCZHMPO-UHFFFAOYSA-L

SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].[O-]S(=O)(=O)[O-].[Fe+2]

Canonical SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].[O-]S(=O)(=O)[O-].[Fe+2]

23700-19-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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